molecular formula C25H19Cl2N3O3 B14720684 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 6358-48-1

4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B14720684
CAS No.: 6358-48-1
M. Wt: 480.3 g/mol
InChI Key: UVVPXDIKEOWIMC-UHFFFAOYSA-N
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Description

4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-ethoxy-3-hydroxynaphthalene-2-carboxamide under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in histological staining to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In biological systems, the compound’s ability to bind to metal ions can influence enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-((2,5-Dichlorophenyl)azo)-N-(2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxybenzamide

Uniqueness

4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. The presence of both chloro and ethoxy groups enhances its solubility and stability, making it suitable for various applications compared to its analogs.

Properties

CAS No.

6358-48-1

Molecular Formula

C25H19Cl2N3O3

Molecular Weight

480.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H19Cl2N3O3/c1-2-33-22-10-6-5-9-20(22)28-25(32)18-13-15-7-3-4-8-17(15)23(24(18)31)30-29-21-14-16(26)11-12-19(21)27/h3-14,31H,2H2,1H3,(H,28,32)

InChI Key

UVVPXDIKEOWIMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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